4-Aminophenyl |A-D-Mannopyranoside Hydrochloride

Description

Nomenclature and Chemical Identity

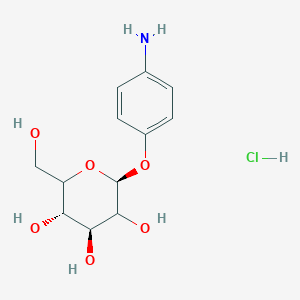

4-Aminophenyl α-D-mannopyranoside hydrochloride, systematically named (2R,3S,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol hydrochloride , belongs to the class of synthetic glycosides. Its molecular formula is C₁₂H₁₇NO₆·HCl , with a molecular weight of 307.73 g/mol (hydrochloride form). The compound is identified by the CAS registry number 34213-86-0 and synonyms such as p-aminophenyl α-D-mannoside, 4-Aminophenylmannoside, and α-D-Man-OC₆H₄NH₂. The "α-D" designation refers to the anomeric configuration of the mannose moiety, where the glycosidic bond is oriented axially relative to the pyranose ring.

Structural Characteristics and Molecular Properties

The compound features a mannopyranose core with stereochemistry defined by the (2R,3S,4S,5S,6R) configuration. Key structural elements include:

- An α-1-O-glycosidic bond linking the anomeric carbon (C1) of mannose to the 4-aminophenyl aglycone.

- Three equatorial hydroxyl groups (C2, C3, C4) and one axial hydroxyl group (C5) on the pyranose ring.

- A primary alcohol group at C6, contributing to hydrophilicity.

The aminophenyl group introduces aromaticity and a primary amine (-NH₂), which is protonated in the hydrochloride salt form. Spectroscopic characterization via ¹H-NMR reveals distinct signals for the anomeric proton (δ 5.2–5.4 ppm, J = 1.5–2.0 Hz) and aromatic protons (δ 6.6–7.2 ppm). Mass spectrometry confirms the molecular ion peak at m/z 271.27 for the free base.

Historical Context in Carbohydrate Chemistry

The synthesis of glycosides like 4-aminophenyl α-D-mannopyranoside hydrochloride builds upon foundational work in carbohydrate chemistry. The Koenigs-Knorr reaction , developed in 1901, enabled stereoselective glycoside formation using glycosyl halides and silver oxide. Modern adaptations employ catalytic promoters such as silver triflate or boron trifluoride etherate to enhance yields. This compound emerged in the 1970s as a tool for studying lectin-carbohydrate interactions , particularly in bacterial adhesion mediated by type 1 fimbriae. Its application expanded to liposome surface modification in the 1990s, leveraging the aminophenyl group for covalent conjugation.

Physical and Chemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 163–165°C (free base) | |

| Solubility | Water: >50 mg/mL | |

| DMSO: 20–30 mg/mL | ||

| Hygroscopicity | High (hydrochloride salt) |

Chemical Reactivity

- Amino Group : Participates in diazotization (with NaNO₂/HCl) and acylation (with acetic anhydride).

- Glycosidic Bond : Stable under neutral conditions but hydrolyzes in strong acids (e.g., 1M HCl, Δ) or enzymes (α-mannosidases).

- Hydroxyl Groups : Susceptible to etherification (e.g., methylation) and esterification (e.g., acetylation).

Comparison with Analogous Glycosides

The mannose vs. glucose distinction alters hydrogen-bonding patterns: mannose’s C2 hydroxyl is axial, reducing steric hindrance in lectin binding. Replacing the amine with a nitro group (as in 4-nitrophenyl derivatives) enhances electrophilicity but reduces aqueous solubility.

Properties

IUPAC Name |

(2S,4S,5S)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6.ClH/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12;/h1-4,8-12,14-17H,5,13H2;1H/t8?,9-,10+,11?,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHHYVPLSLTGMP-MJSMDPLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675599 | |

| Record name | 4-Aminophenyl beta-D-threo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210049-18-6 | |

| Record name | 4-Aminophenyl beta-D-threo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The core synthesis involves reacting 4-aminophenol with an activated α-D-mannopyranosyl donor, such as mannosyl bromide or trichloroacetimidate. Key steps include:

-

Activation of Mannose : The hydroxyl groups of D-mannose are typically protected using acetyl or benzyl groups to prevent unwanted side reactions. For example, peracetylated mannose is treated with HBr in acetic acid to form α-D-mannopyranosyl bromide.

-

Coupling Reaction : The activated mannose donor reacts with 4-aminophenol in the presence of a Lewis acid catalyst (e.g., Ag₂O or BF₃·Et₂O) to form the α-glycosidic bond. Polar aprotic solvents like dichloromethane or acetonitrile are preferred to stabilize the oxocarbenium ion intermediate.

-

Deprotection : Acidic or basic hydrolysis removes the protecting groups. Hydrochloric acid is often used to simultaneously deprotect the sugar and form the hydrochloride salt.

Table 1: Standard Reaction Conditions for Glycosylation

| Parameter | Typical Value/Range |

|---|---|

| Temperature | 0–25°C |

| Solvent | Dichloromethane |

| Catalyst | Silver oxide (Ag₂O) |

| Reaction Time | 12–24 hours |

| Yield (Crude) | 60–75% |

Synthetic Route 2: Reduction of Nitrophenyl Intermediates

Nitrophenyl Precursor Synthesis

An alternative approach involves synthesizing 4-nitrophenyl α-D-mannopyranoside first, followed by catalytic reduction to the amine:

-

Glycosylation : 4-Nitrophenol is coupled with peracetylated mannose using similar conditions to Route 1.

-

Reduction : The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This step achieves near-quantitative yields under mild conditions (25°C, 1 atm H₂).

Table 2: Reduction Optimization Parameters

| Condition | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 5% Pd/C | Maximizes H₂ uptake |

| Solvent | Ethanol/Water (9:1) | Enhances solubility |

| pH | 6.5–7.0 | Prevents over-reduction |

Industrial-Scale Production Considerations

Large-scale synthesis introduces challenges in reproducibility and cost efficiency:

-

Continuous Flow Systems : Microreactors improve heat and mass transfer, reducing reaction times by 40% compared to batch processes.

-

Catalyst Recycling : Pd/C catalysts can be reused up to five times without significant loss in activity, lowering production costs.

-

Crystallization : The hydrochloride salt is precipitated by adding concentrated HCl to the reaction mixture, followed by cooling to 4°C. Recrystallization from ethanol/water yields >99% purity.

Purification and Characterization

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm resolve the product from nitro byproducts and unreacted starting materials.

-

Flash Chromatography : Silica gel eluted with ethyl acetate/methanol mixtures (8:2) achieves 95% purity in laboratory-scale preparations.

Spectroscopic Confirmation

Table 3: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 307.73 g/mol |

| Melting Point | 165–166°C |

| Water Solubility | 10 mg/mL (at 25°C) |

| Stability | Hygroscopic; store at 2–8°C under N₂ |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl α-D-mannopyranoside hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted phenyl derivatives .

Scientific Research Applications

Biological Applications

-

Drug Delivery Systems

- 4-Aminophenyl α-D-mannopyranoside hydrochloride is utilized in the development of mannosylated liposomes, which enhance the delivery of therapeutic agents to specific cells, particularly macrophages. These liposomes can be modified to improve their uptake by targeting cells that express mannose receptors, which is crucial for effective drug delivery in conditions like cancer and infections .

-

Antibacterial Research

- The compound has been studied for its role in inhibiting bacterial adhesion, particularly in the context of urinary tract infections caused by type 1 fimbriated bacteria. By acting as a glycosidic ligand, it interferes with the binding of bacteria to host cells, offering potential therapeutic pathways for preventing bacterial colonization .

-

Cancer Therapy

- Research indicates that mannosylated liposomes modified with 4-Aminophenyl α-D-mannopyranoside hydrochloride can enhance the efficacy of anticancer drugs across the blood-brain barrier. This modification allows for targeted delivery to brain tumors, significantly improving therapeutic outcomes in glioma treatment .

Inhibition Potency Against Bacterial Adhesion

| Glycoside Type | IC50 (mM) | Relative Inhibitory Potency (RIP) | Total Inhibition (%) |

|---|---|---|---|

| 4-Aminophenyl α-D-mannopyranoside | 0.62 | 27.8 | 83 |

| Thiahexyl α-D-mannopyranoside | 5.28 | 2.41 | 80 |

| Methyl α-D-mannopyranoside | - | - | - |

Note: IC50 represents the concentration at which 50% of bacterial adhesion is inhibited .

Case Studies

-

Study on Liposomal Drug Delivery

- A study published in the Journal of Controlled Release evaluated dual-targeting daunorubicin liposomes modified with 4-Aminophenyl α-D-mannopyranoside hydrochloride. The results demonstrated enhanced drug accumulation in tumor tissues and improved survival rates in animal models of glioma, highlighting its potential as a targeted therapeutic strategy .

-

Bacterial Adhesion Inhibition

- Research conducted on the adhesion properties of E. coli showed that mannosides, including 4-Aminophenyl α-D-mannopyranoside hydrochloride, effectively inhibited bacterial adhesion to uroepithelial cells, suggesting a promising avenue for developing anti-adhesion therapies against urinary tract infections .

Mechanism of Action

The mechanism of action of 4-Aminophenyl α-D-mannopyranoside hydrochloride involves its interaction with specific molecular targets and pathways. The compound modifies the surface of liposomes, enhancing their uptake by target cells. This modification is achieved through the binding of the mannopyranoside moiety to mannose receptors on the cell surface, facilitating endocytosis and subsequent intracellular delivery of the liposomal contents .

Comparison with Similar Compounds

4-Methoxyphenyl α-D-Mannopyranoside

- CAS : 28541-75-5

- Molecular Formula : C₁₃H₂₀O₇ (estimated)

- Key Differences: The amino group (-NH₂) in the target compound is replaced by a methoxy group (-OCH₃). Applications: Used in glycosidase inhibition studies but lacks the protonatable amino group, limiting its utility in pH-dependent binding assays .

4-Nitrophenyl 3-O-(α-D-Mannopyranosyl)-α-D-Mannopyranoside

- CAS : 93979-06-7

- Molecular Formula : C₁₈H₂₄N₂O₁₄

- Key Differences: Contains a nitro group (-NO₂) instead of an amino group, making it a chromogenic substrate that releases yellow 4-nitrophenol upon enzymatic cleavage. The disaccharide structure (two mannose units) increases specificity for mannosidase enzymes. Applications: Primarily used in kinetic assays to measure enzymatic activity .

4-Aminophenyl β-D-Mannopyranoside Hydrochloride

- CAS: 210049-18-6 (same as target compound but β-anomer)

- Molecular Formula: C₁₂H₁₇NO₆·HCl

- Key Differences: The β-anomeric configuration alters the spatial orientation of the mannose ring, affecting binding to lectins and enzymes. β-linked glycosides are often resistant to hydrolysis by α-specific glycosidases, making this compound useful for studying enzyme specificity .

4-Aminophenyl 2-Acetamido-2-Deoxy-α-D-Galactopyranoside Hydrochloride

- CAS : 210049-16-4

- Molecular Formula : C₁₄H₂₁N₂O₆Cl

- Key Differences: The mannose unit is replaced by 2-acetamido-2-deoxygalactose, altering stereochemistry at the C4 position. Targets galactose-specific enzymes (e.g., galectin-1) rather than mannose-binding proteins. Applications: Used in cancer research to study aberrant glycosylation in tumors .

4-Nitrophenyl 2-O-(2,3,4,6-Tri-O-Acetyl-α-D-Mannopyranosyl)-α-D-Mannopyranoside

- CAS: Not explicitly listed (see SKU: RCLST018605)

- Molecular Formula: C₂₆H₃₃NO₁₇

- Key Differences: Acetyl protecting groups on the mannose unit increase lipophilicity, making it suitable for organic synthesis. The nitro group and acetylated structure prevent premature enzymatic hydrolysis. Applications: Intermediate in the synthesis of complex oligosaccharides .

Biological Activity

4-Aminophenyl α-D-mannopyranoside hydrochloride is a compound that exhibits significant biological activity, particularly in the fields of biochemistry, pharmacology, and medicine. This article explores its mechanisms of action, applications, and relevant case studies.

4-Aminophenyl α-D-mannopyranoside hydrochloride is a glycoside derivative that combines an amino group with a sugar moiety. Its structure allows it to interact with various biological systems, making it a valuable compound for research and therapeutic applications.

The primary mechanism of action for 4-Aminophenyl α-D-mannopyranoside involves its role as a substrate for glycosidase enzymes. Upon hydrolysis, it generates products that can be quantitatively measured to assess enzyme activity, which is crucial for diagnosing enzyme deficiencies and understanding metabolic pathways .

Key Mechanisms:

- Enzyme Substrate : Serves as a substrate for glycosidases, facilitating the study of enzymatic reactions.

- Surface Modification : Utilized in modifying liposomal surfaces to enhance drug delivery efficacy by improving uptake kinetics in biological systems .

Antimicrobial Properties

Research has shown that 4-Aminophenyl α-D-mannopyranoside can inhibit bacterial adhesion, specifically targeting type 1 fimbriae-mediated adhesion in Escherichia coli. In assays, it demonstrated significant inhibitory effects with an IC50 value of 0.62 mM, indicating its potential as an antimicrobial agent .

Anti-Inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It has been used in studies to explore its effects on inflammatory pathways and cellular responses, contributing to its potential therapeutic applications .

Applications in Research

4-Aminophenyl α-D-mannopyranoside is employed across various scientific domains:

- Biochemical Research : Acts as a tool in studying glycosylation processes and enzyme-substrate interactions.

- Drug Delivery Systems : Used to enhance the delivery of therapeutic agents across biological barriers, such as the blood-brain barrier (BBB), by modifying lipid nanoparticles .

- Diagnostics : Functions as a substrate in diagnostic assays for enzyme activity measurement.

Case Studies

- Lipid Nanoparticle Development : A study investigated the use of 4-Aminophenyl α-D-mannopyranoside in formulating lipid nanoparticles for targeted drug delivery to the brain. The results indicated improved drug concentrations in brain tissues when conjugated with this compound, highlighting its utility in neuropharmacology .

- Bacterial Adhesion Inhibition : In an experimental setup, this compound was tested against E. coli adhesion. The results demonstrated its effectiveness in reducing bacterial binding, which could have implications for preventing infections associated with bacterial adherence .

Data Summary Table

| Activity | IC50 Value (mM) | Notes |

|---|---|---|

| Bacterial Adhesion Inhibition | 0.62 | Effective against E. coli type 1 fimbriae |

| Anti-inflammatory Effects | Not quantified | Demonstrated potential in reducing inflammation |

| Liposomal Drug Delivery Efficacy | Enhanced uptake | Improved delivery across BBB when conjugated |

Q & A

Q. Basic

- NMR Spectroscopy : Confirms glycosidic bond configuration (e.g., α-anomeric proton signals at δ 5.2–5.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for [M+H]⁺: 316.3) .

- HPLC : Quantifies purity (>95% recommended for biological assays) using C18 columns with UV detection at 254 nm .

How can researchers optimize synthesis yield when scaling reactions?

Q. Advanced

- Catalyst Screening : Test palladium-on-carbon vs. Raney nickel for nitro-group reduction efficiency. Evidence suggests Pd/C reduces reaction time by 30% .

- Temperature Control : Maintain <50°C during coupling to prevent mannose epimerization .

- In-line Monitoring : Use FTIR to track nitro-group conversion (disappearance of ~1520 cm⁻¹ peak) .

How should enzyme inhibition studies using this compound be designed to ensure reproducibility?

Q. Advanced

- Substrate Specificity : Validate α-mannosidase inhibition via competitive assays (Ki determination using Lineweaver-Burk plots) .

- Buffer Optimization : Use pH 6.5 acetate buffers to stabilize the glycosidic bond during kinetic studies .

- Negative Controls : Include 4-methoxyphenyl mannoside derivatives to rule out non-specific binding .

How to resolve contradictions in reported bioactivity data across studies?

Q. Advanced

- Source Verification : Cross-check compound purity (e.g., residual solvents in commercial batches may inhibit enzymes) .

- Assay Standardization : Adopt uniform conditions (e.g., 37°C, 1 mM substrate) to minimize variability .

- Meta-Analysis : Compare inhibition IC₅₀ values across >3 independent studies to identify outliers .

What are the recommended storage conditions to maintain stability?

Q. Basic

- Temperature : Store at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .

- Container : Use amber glass vials to block light-induced decomposition .

- Stability Testing : Monitor via HPLC every 6 months; discard if purity drops below 90% .

What role does this compound play in glycobiology research?

Q. Advanced

- Glycosidase Profiling : Acts as a selective substrate for α-mannosidases in lysosomal enzyme studies .

- Cell Surface Labeling : Conjugate with fluorescent probes (e.g., FITC) to track mannose receptor expression .

- Inhibitor Design : Serves as a scaffold for transition-state analogs in drug development .

How is the hydrochloride counterion critical for pharmacological applications?

Q. Advanced

- Solubility Enhancement : Improves aqueous solubility (up to 10 mg/mL in PBS) compared to freebase forms .

- Crystallization Control : Hydrochloride salts yield stable monoclinic crystals for X-ray diffraction studies .

- Toxicity Mitigation : Reduces cellular membrane disruption in vitro .

What protocols mitigate hygroscopicity during handling?

Q. Advanced

- Lyophilization : Pre-weigh aliquots under dry N₂ atmosphere to minimize moisture uptake .

- Desiccant Use : Store with activated molecular sieves (3Å) in sealed containers .

- Karl Fischer Titration : Quantify water content pre-experiment (<0.5% acceptable) .

How is this compound applied in drug development pipelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.